![molecular formula C19H19N5O3S B3687190 1-(4-Tert-butylphenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3687190.png)
1-(4-Tert-butylphenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea
Overview
Description
1-(4-Tert-butylphenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butylphenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives under acidic or basic conditions.
Urea Formation: The final step involves the reaction of the thiadiazole derivative with an isocyanate or a urea derivative to form the desired compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Tert-butylphenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Amine and carboxylic acid derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Agriculture: As a pesticide or herbicide due to its potential biological activity.
Materials Science: As a building block for the synthesis of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect. The nitro and thiadiazole groups are often involved in the compound’s biological activity, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea: Similar structure with a methyl group instead of a tert-butyl group.
1-(4-Chlorophenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea: Similar structure with a chlorine atom instead of a tert-butyl group.
Uniqueness
1-(4-Tert-butylphenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-19(2,3)13-7-9-14(10-8-13)20-17(25)21-18-23-22-16(28-18)12-5-4-6-15(11-12)24(26)27/h4-11H,1-3H3,(H2,20,21,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOXXVFFUPYCBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.